molecular formula C18H10Cl2N6 B5011594 3,12-Bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene

3,12-Bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene

Cat. No.: B5011594
M. Wt: 381.2 g/mol
InChI Key: DSKROPGNPLYYIY-UHFFFAOYSA-N
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Description

Bis[1,2,4]triazolo[3,4-f:4’,3’-b]pyridazine compounds are part of a larger class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are often synthesized from readily available starting materials and can exhibit a range of properties depending on their specific structure .


Synthesis Analysis

While the specific synthesis for “1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4’,3’-b]pyridazine” is not available, similar compounds are often synthesized through a two-step route starting with readily available materials .


Molecular Structure Analysis

The molecular structure of these compounds can vary widely depending on the specific substituents attached to the triazolo and pyridazine rings .


Chemical Reactions Analysis

The chemical reactions involving these compounds can also vary widely. For example, some compounds in this class have been found to undergo reactions with various nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. Some compounds in this class have been found to exhibit weak luminescent properties and ambipolar semiconductor properties .

Mechanism of Action

The mechanism of action for these compounds can depend on their specific structure and the target they interact with. Some compounds in this class have been found to exhibit anticancer activity through dual PARP-1 and EGFR targets inhibition .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure. Some compounds in this class have been found to exhibit high thermal stability and low sensitivity towards impact and friction .

Future Directions

Future research in this area could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

3,12-bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N6/c19-13-5-1-11(2-6-13)17-23-21-15-9-10-16-22-24-18(26(16)25(15)17)12-3-7-14(20)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKROPGNPLYYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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